molecular formula C29H21N3OS3 B283077 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Cat. No. B283077
M. Wt: 523.7 g/mol
InChI Key: MBUJSWJCJJFOKM-FOPYSWQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as DTNT, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. DTNT is a spirocyclic compound that contains a triazaspiro ring system, which is known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the activation of the caspase cascade and inhibition of the PI3K/Akt signaling pathway. 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2. It also inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one inhibits the phosphorylation of Akt and downstream targets such as mTOR and p70S6K, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exhibits various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. It induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has several advantages and limitations for lab experiments. One of the advantages is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations is that the synthesis method is complex and requires several steps, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One of the future directions is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another future direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy. 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can also be modified to improve its potency and selectivity towards specific targets. Furthermore, 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be used as a lead compound for the development of novel spirocyclic compounds with diverse biological activities.
Conclusion
In conclusion, 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, or 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, is a novel compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. Its mechanism of action involves the activation of the caspase cascade and inhibition of the PI3K/Akt signaling pathway. 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has several advantages and limitations for lab experiments, and there are several future directions for its research and development. 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has the potential to be a promising therapeutic agent for the treatment of various diseases.

Synthesis Methods

1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be synthesized using a one-pot reaction involving the condensation of 2-phenylacetaldehyde, 2-thiophenecarboxaldehyde, and 1,2-diaminoethane in the presence of sulfur powder and acetic acid. The reaction produces a yellow precipitate, which is then purified by column chromatography to obtain 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in high yield and purity.

Scientific Research Applications

1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

Molecular Formula

C29H21N3OS3

Molecular Weight

523.7 g/mol

IUPAC Name

(7E)-4,9-diphenyl-2-[(E)-2-phenylethenyl]-7-(thiophen-2-ylmethylidene)-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C29H21N3OS3/c33-28-26(21-25-17-10-20-34-25)35-29(31(28)23-13-6-2-7-14-23)32(24-15-8-3-9-16-24)30-27(36-29)19-18-22-11-4-1-5-12-22/h1-21H/b19-18+,26-21+

InChI Key

MBUJSWJCJJFOKM-FOPYSWQWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN(C3(S2)N(C(=O)/C(=C\C4=CC=CS4)/S3)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C=CC2=NN(C3(S2)N(C(=O)C(=CC4=CC=CS4)S3)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN(C3(S2)N(C(=O)C(=CC4=CC=CS4)S3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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